Thulium(III) acetate hydrate

Description

Properties

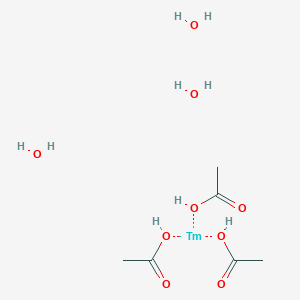

IUPAC Name |

acetic acid;thulium;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.3H2O.Tm/c3*1-2(3)4;;;;/h3*1H3,(H,3,4);3*1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTHCLASOCQFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.[Tm] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O9Tm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207738-11-2 | |

| Record name | Thulium(III) acetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Thulium Iii Acetate Hydrate

Conventional Synthetic Approaches

Conventional methods for synthesizing Thulium(III) acetate (B1210297) hydrate (B1144303) are straightforward and rely on the reaction of basic thulium compounds with acetic acid or the use of halide precursors.

Reaction of Thulium Oxide or Carbonate with Acetic Acid

The most common and standard laboratory-scale synthesis of Thulium(III) acetate hydrate involves the reaction of thulium(III) oxide (Tm₂O₃) or thulium(III) carbonate (Tm₂(CO₃)₃) with acetic acid. stanfordmaterials.comontosight.ai This method is a direct acid-base neutralization reaction.

The synthesis process typically involves the gradual addition of the thulium precursor to an excess of glacial acetic acid. stanfordmaterials.com The mixture is heated to facilitate the reaction, followed by crystallization of the resulting this compound upon cooling or solvent evaporation.

Table 2: Typical Synthesis Parameters for Thulium(III) Acetate from Thulium Oxide

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Thulium Precursor | Thulium(III) Oxide (Tm₂O₃) | Source of thulium ions. | stanfordmaterials.com |

| Reagent | Glacial Acetic Acid | Provides the acetate ligand and acts as the solvent. | stanfordmaterials.com |

| Temperature | 80–100°C | To control the reaction rate and ensure complete dissolution. | stanfordmaterials.com |

| Process | Constant stirring | To ensure a homogeneous reaction mixture. | stanfordmaterials.com |

The resulting product is a white crystalline powder. ontosight.ai Upon heating, it decomposes to form thulium oxide, releasing acetic acid vapors. stanfordmaterials.com

Utilization of Thulium Halide Precursors in Acetate Synthesis

While less commonly detailed for direct acetate synthesis compared to the oxide route, thulium halides, such as Thulium(III) chloride (TmCl₃), are versatile precursors for various thulium compounds. thermofisher.com In principle, Thulium(III) acetate could be synthesized by reacting a thulium halide with an acetate salt, such as silver acetate, in a suitable solvent. This would result in the precipitation of the insoluble silver halide, leaving the thulium acetate in solution. However, the direct reaction with thulium oxide or carbonate is more frequently cited for its simplicity and cost-effectiveness.

Advanced Preparative Techniques

Advanced synthesis methods are employed to produce this compound with specific morphologies, such as nanoparticles, or to incorporate it into thin films and doped materials for high-technology applications.

Solution-Based Synthesis Methodologies (e.g., Sol-Gel Processes, Spin Coating)

The solubility of this compound in water and polar organic solvents makes it an excellent precursor for solution-based deposition techniques. stanfordmaterials.com

Sol-Gel Processes: The sol-gel method is a low-temperature technique used to produce solid materials from small molecules. nih.gov A "sol" (a colloidal solution) gradually evolves to form a "gel" (a solid network containing a liquid phase). nih.gov Thulium(III) acetate can be dissolved to create a sol, which is then processed to form thulium-containing gels. After drying, these gels can be heat-treated to yield ceramic thulium compounds. nih.govmdpi.com This method allows for the creation of materials with high homogeneity and purity. nih.gov

Spin Coating: Spin coating is a procedure used to deposit uniform thin films onto flat substrates. ossila.com A solution containing Thulium(III) acetate is applied to the center of a substrate, which is then rotated at high speed. ossila.com Centrifugal force spreads the solution, and the solvent evaporates, leaving a thin, uniform film of the thulium compound. stanfordmaterials.comossila.com This technique is widely used in the semiconductor and nanotechnology industries to create optical coatings and electronic components. ossila.comresearchgate.net

Co-precipitation Strategies for Thulium-Doped Nanomaterial Synthesis

Co-precipitation is a robust and widely used method for synthesizing multicomponent or doped nanoparticles from a solution. rroij.commdpi.com This technique involves dissolving the salts of the host material and the dopant (in this case, a thulium salt like this compound) in a suitable solvent. A precipitating agent is then added, causing the simultaneous precipitation of the host and dopant ions from the solution, resulting in doped nanoparticles. rroij.comresearchgate.net

This compound is frequently used as a precursor for the synthesis of thulium-doped upconversion nanoparticles. pubcompare.ai For instance, it can be combined with other rare-earth acetates like yttrium(III) acetate and ytterbium(III) acetate to synthesize NaYF₄:Yb,Tm nanocrystals, which have applications in biomedical imaging and photonics. pubcompare.ai

Table 3: Example Protocol for Co-precipitation of Thulium-Doped Nanocrystals

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Precursor Dissolution | This compound, Ytterbium(III) acetate hydrate, and Yttrium(III) acetate hydrate are dissolved in a mixture of 1-octadecene (B91540) and oleic acid. | To create a homogeneous solution of rare-earth precursors. | pubcompare.ai |

| 2. Degassing | The solution is heated to 120°C under vacuum with stirring. | To remove water, residual acetic acid, and oxygen. | pubcompare.ai |

| 3. High-Temperature Reaction | The temperature is raised to react the precursors and form the nanocrystals. | To facilitate nucleation and growth of the nanoparticles. | pubcompare.ai |

| 4. Isolation | The resulting nanocrystals are isolated from the solution. | To obtain the final product. | pubcompare.ai |

This strategy allows for precise control over the size, composition, and properties of the resulting nanomaterials. rroij.com

Development of Enhanced Purity and Performance Synthesis Methods

The demand for high-performance materials in fields like laser technology, optical fibers, and advanced ceramics necessitates the synthesis of this compound with exceptional purity. stanfordmaterials.compubcompare.ai Commercially available high-purity grades often reach 99.9% or even 99.99% (REO basis). thermofisher.com

Methods to enhance purity focus on minimizing impurities from starting materials and preventing contamination during the synthesis process. Key strategies include:

Using High-Purity Precursors: Starting with high-purity thulium oxide or other thulium salts is crucial.

Controlled Reaction Conditions: Optimizing parameters like temperature and pH can prevent the formation of unwanted byproducts.

Purification Steps: Post-synthesis purification, such as heating the product under vacuum, is employed to remove volatile impurities like residual water and acetic acid. pubcompare.ai The hygroscopic nature of the compound necessitates careful handling and storage in a dry, airtight environment to maintain its purity and stability. stanfordmaterials.com

The development of these methods is critical for applications where even trace impurities can degrade performance, such as in luminescent materials where impurities can act as quenching centers. stanfordmaterials.compubcompare.ai

Role as a Precursor Material in Advanced Synthesis

This compound is a preferred starting material for synthesizing a range of thulium-containing materials due to its solubility and ease of decomposition. pubcompare.aisamaterials.com It provides a reliable source of thulium for processes requiring high-purity precursors. sigmaaldrich.com

Generation of Thulium Oxide via Thermal Decomposition

Thulium(III) oxide (Tm₂O₃), a pale green compound, can be synthesized through the thermal decomposition of this compound. wikipedia.org This process involves heating the acetate precursor, which causes it to lose its water of hydration and subsequently decompose into the desired oxide.

The decomposition pathway for rare earth acetates typically occurs in distinct stages. Initially, the compound dehydrates upon heating. For instance, studies on similar rare earth acetates show dehydration beginning at temperatures around 70°C, often proceeding in multiple steps to form intermediate hydrates before becoming anhydrous. researchgate.net Further heating causes the anhydrous acetate to decompose. This decomposition proceeds through an intermediate, often a dioxycarbonate (Tm₂O₂CO₃), with the release of gaseous byproducts. researchgate.net Finally, at higher temperatures, the intermediate decomposes to form the stable thulium(III) oxide. researchgate.net One laboratory method involves mixing thulium(III) acetate with an ammonia (B1221849) solution to precipitate thulium(III) hydroxide, which can then be calcined to form thulium(III) oxide. wikipedia.org

Table of Thermal Decomposition Stages (General Model for Rare Earth Acetates)

| Temperature Range (Approx.) | Process | Product(s) |

| 70°C - 200°C | Dehydration | Anhydrous Thulium(III) acetate + Water Vapor |

| > 280°C | Initial Decomposition | Intermediate compounds (e.g., Thulium Dioxycarbonate) |

| > 400°C | Final Decomposition | Thulium(III) oxide (Tm₂O₃) + Carbon Dioxide |

| Note: Temperatures are approximate and based on general rare earth acetate decomposition studies. researchgate.net |

Integration into Core-Shell Nanocrystal Fabrication

This compound is explicitly identified as a suitable precursor for the synthesis of core-shell nanocrystals. sigmaaldrich.com In this advanced fabrication technique, the precursor provides the thulium ions necessary for forming either the core or, more commonly, a doped shell layer in a nanoparticle.

The general process involves the controlled decomposition or reaction of the precursor in the presence of other reagents to deposit a layer of a thulium-containing compound onto a pre-existing nanoparticle core. For example, in the synthesis of upconverting nanoparticles, thulium acetate would be combined with other rare-earth precursors, such as ytterbium(III) acetate and yttrium(III) acetate, in a high-boiling point solvent like 1-octadecene with a capping agent like oleic acid. pubcompare.ai By carefully controlling the temperature and reaction time, a shell containing precisely doped thulium ions can be grown epitaxially on the core nanoparticles. This core-shell structure is critical for enhancing luminescent properties and creating materials for applications in biomedical imaging and optical devices. pubcompare.aigexinonline.com

Formation of Other Thulium-Based Compounds

The reactivity of this compound allows it to be a versatile starting point for synthesizing other thulium compounds through various chemical reactions. wikipedia.org

Two notable examples include:

Formation of Thulium Ferrite (B1171679) (TmFeO₃) : By reacting thulium(III) acetate with iron acetylacetonate (B107027) at a high temperature (300 °C), a hexagonal crystal of thulium ferrite can be formed. wikipedia.org This reaction demonstrates the use of the acetate as a precursor in solid-state synthesis to create complex mixed-metal oxides.

Synthesis of Thulium(III) Trifluoroacetate (B77799) : Thulium(III) acetate readily reacts with trifluoroacetic acid. wikipedia.org In this reaction, the acetate ligands are displaced by trifluoroacetate ligands, yielding thulium(III) trifluoroacetate and acetic acid as a byproduct. researchgate.net This synthesis is typically achieved by dissolving thulium(III) acetate tetrahydrate in an excess of trifluoroacetic acid and heating the solution to drive the reaction to completion. researchgate.net

Summary of Synthesis Reactions

| Reactant(s) | Product | Reaction Type |

| Thulium(III) acetate + Iron acetylacetonate | Thulium Ferrite (TmFeO₃) | Solid-State Reaction wikipedia.org |

| Thulium(III) acetate + Trifluoroacetic acid | Thulium(III) trifluoroacetate | Ligand Exchange wikipedia.orgresearchgate.net |

Structural Elucidation and Coordination Chemistry of Thulium Iii Acetate Hydrate Systems

Spectroscopic Characterization Techniques

Spectroscopic Studies of Thulium(III) Acetate (B1210297) Hydrate (B1144303) in Diverse Environments

Spectroscopic analysis has been crucial in understanding the coordination environment and electronic structure of the thulium(III) ion within its acetate hydrate complex. Studies in various states, from single crystals to solutions, provide a comprehensive picture of the ligand-metal interactions.

Optical absorption spectroscopy is a primary tool for investigating the f-f electronic transitions of the Tm³⁺ ion, which are sensitive to the local symmetry of the coordination environment. A detailed spectroscopic study of thulium(III) acetate tetrahydrate single crystals has provided significant insights. wikipedia.org The analysis of these spectra, often interpreted using the Judd-Ofelt theory, allows for the calculation of intensity parameters, which relate to the nature of the bonding and the coordination geometry. wikipedia.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers information on the acetate and water ligands. Fourier-Transform Infrared Spectroscopy (FTIR) is employed to identify the characteristic vibrational modes of the carboxylate group (COO⁻) and the coordinated water molecules. stanfordmaterials.com The positions of the asymmetric and symmetric stretching vibrations of the COO⁻ group, and the separation between them (Δν), are indicative of the coordination mode of the acetate ligand (e.g., monodentate, bidentate chelating, or bridging). In hydrated lanthanide acetates, the presence of water is confirmed by broad absorption bands in the O-H stretching region. Raman spectroscopy provides complementary data, with specific spectral entries available for both thulium(III) acetate and its hydrate form in spectral databases.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess the purity and structural integrity of the compound, although the paramagnetic nature of the Tm³⁺ ion presents challenges. stanfordmaterials.comresearchgate.net The large paramagnetic shifts induced by the thulium ion can make spectra complex but also provide detailed information about the molecular structure in solution. researchgate.net

The following table summarizes key spectroscopic findings for thulium(III) acetate systems.

| Spectroscopic Technique | System | Key Findings | Reference |

| Optical Absorption | Thulium(III) acetate tetrahydrate single crystals | Analysis of f-f transitions to determine local site symmetry and electronic structure. | wikipedia.org |

| Optical Absorption | Thulium(III) in acetate solutions | Investigation of hypersensitive transitions to infer coordination changes. | srs.goviaea.org |

| Infrared (IR) | Thulium(III) acetate powder | Used to identify functional groups (carboxylate, water) and verify compound structure. | stanfordmaterials.com |

| Raman | Thulium(III) acetate hydrate | Provides characteristic vibrational fingerprint for the compound. | |

| NMR | Thulium(III) complexes | Can assess purity and structure, though spectra are complex due to paramagnetism. | stanfordmaterials.comresearchgate.net |

Microstructural and Morphological Analysis

The physical form, particle shape, and crystal structure of this compound are defined through various analytical methods, including electron microscopy and X-ray diffraction.

Scanning Electron Microscopy (SEM) for Particle Morphology and Size Distribution

Scanning Electron Microscopy (SEM) is a standard technique used to evaluate the morphology and particle size distribution of this compound powder. stanfordmaterials.com Commercially, this material is typically presented as a white to light green crystalline powder. stanfordmaterials.comsigmaaldrich.com While specific research-grade SEM images of this compound are not widely published, analysis of related metal acetates suggests that they can form various morphologies, including fibrous or gel-like materials depending on the preparation conditions. researchgate.net For this compound, a crystalline powder morphology is generally expected. sigmaaldrich.com The particle size distribution is an important characteristic for its applications as a precursor in the synthesis of other materials. stanfordmaterials.com

Transmission Electron Microscopy (TEM) for Nanoscale Structural Characterization

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the nanoscale features of materials. However, its application is generally focused on nanomaterials such as nanoparticles, nanotubes, and thin films. This compound is typically produced and studied as a bulk crystalline solid or powder, not as a nanoscale material. stanfordmaterials.comsigmaaldrich.com Consequently, there is a lack of literature describing the TEM characterization of this compound. Instead, this compound is frequently used as a precursor for the synthesis of thulium-doped upconversion nanoparticles (UCNPs), which are then extensively characterized by TEM to determine their size, shape, and lattice structure. nih.govpreprints.orgmdpi.com

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Assessment

X-ray Diffraction (XRD) is the definitive method for assessing the crystallinity and identifying the crystal phase of this compound. stanfordmaterials.com Studies of the entire lanthanide acetate series have shown that these hydrated compounds adopt different crystal structures depending on the ionic radius of the lanthanide ion. srs.gov

The table below summarizes the crystallographic data for related lanthanide acetate compounds, providing context for the likely structure of the thulium analogue.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Anhydrous Lanthanum Acetate | - | - | Coordination polymer; 9-coordinate La³⁺ with bridging and bidentate acetates. | wikipedia.org |

| [Nd(μ₂-(OAc)₃(C₁im)]ₙ·nH₂O | - | - | 1D polymeric chains; 9-coordinate Nd³⁺ with bridging acetates. | acs.org |

| Tm(CF₃COO)₃ · 3H₂O | Monoclinic | P2₁/c | Dimeric structure; 8-coordinate Tm³⁺; bridging trifluoroacetate (B77799) anions. | researchgate.net |

| Hydrated Lanthanide Acetates | - | - | Three distinct structures (A, B, C) across the series; Tm expected in Structure C. | srs.gov |

Chemical Reactivity and Derivatization Studies of Thulium Iii Acetate Hydrate

Thermal Decomposition Behavior

The thermal decomposition of Thulium(III) acetate (B1210297) hydrate (B1144303), like other rare earth acetates, is a multi-stage process that ultimately yields thulium(III) oxide (Tm₂O₃). This process is critical for the synthesis of thulium oxide materials with controlled properties. The decomposition pathway involves initial dehydration followed by the breakdown of the anhydrous acetate salt through intermediate species. cdnsciencepub.comstanfordmaterials.com

Thermogravimetric analysis (TGA) of rare earth acetate hydrates provides detailed insights into the discrete steps of their thermal decomposition. While specific TGA data for Thulium(III) acetate hydrate is not extensively published, the behavior of analogous heavy rare earth acetates, such as lutetium acetate, and lighter lanthanide acetates, like lanthanum acetate, offers a well-established model for its decomposition. cdnsciencepub.comakjournals.com

The process generally occurs in the following stages:

Dehydration: The water of hydration is lost upon heating. For many rare earth acetate hydrates, this occurs in one or more steps at temperatures up to approximately 220°C. cdnsciencepub.com Studies on lanthanum acetate hydrate, for instance, show distinct dehydration steps at around 130°C and 180°C, suggesting that water molecules may be bound differently within the crystal structure. akjournals.com

Decomposition of Anhydrous Acetate: Following dehydration, the anhydrous acetate remains stable until a higher temperature, typically above 300°C. researchgate.net The decomposition of the anhydrous salt proceeds via the formation of an intermediate oxycarbonate. For most rare earths, this step occurs in the range of 420-460°C. cdnsciencepub.com

Decomposition of Oxycarbonate: The final stage involves the decomposition of the stable oxycarbonate intermediate to the corresponding rare earth oxide. This typically requires temperatures of 700°C or higher to complete. akjournals.comresearchgate.net

The table below summarizes the generalized thermal decomposition stages for a typical rare earth acetate hydrate, which serves as a model for this compound.

| Temperature Range (°C) | Process | Solid Product | Gaseous Products |

| ~100 - 220 | Dehydration | Anhydrous Thulium(III) acetate | H₂O |

| ~300 - 460 | Anhydrous Acetate Decomposition | Thulium(III) oxycarbonate (Tm₂O₂CO₃) | Acetic acid, Acetone (B3395972), CO₂ |

| > 600 - 700 | Oxycarbonate Decomposition | Thulium(III) oxide (Tm₂O₃) | CO₂ |

| Table based on data from studies on lanthanide acetates. cdnsciencepub.comakjournals.comresearchgate.net |

The decomposition process releases both gaseous and solid products at different stages.

Initial Stage: The first gaseous product released is water vapor from the loss of hydrate molecules. cdnsciencepub.com

Intermediate Stage: As the anhydrous acetate decomposes, the gaseous products become more complex. The breakdown of the acetate ligands primarily yields acetone and carbon dioxide. researchgate.net In some cases, the water released during dehydration can hydrolyze the acetate at the solid's surface, releasing acetic acid vapor at temperatures around 310°C. akjournals.com The solid intermediate formed is typically a stable thulium(III) oxycarbonate (Tm₂O₂CO₃). cdnsciencepub.comresearchgate.net

Final Stage: At higher temperatures, the oxycarbonate intermediate decomposes further, releasing carbon dioxide and leaving the final solid product, Thulium(III) oxide (Tm₂O₃), a pale green powder. akjournals.comwikipedia.org

Complexation and Ligand Exchange Reactions

This compound is a valuable precursor in lanthanide coordination chemistry due to the ability of the acetate ions to be substituted by other ligands or to act as bridging ligands. researchgate.netmdpi.com

In lanthanide coordination chemistry, ligands are ions or molecules that bind to the central metal ion to form a coordination complex. researchgate.net Acetate is a common anionic, monodentate, or bidentate ligand that forms stable complexes with lanthanide ions, including thulium. researchgate.netmdpi.com The reactivity of this compound in solution allows for the formation of a wide array of new complexes by introducing other ligands that can compete with and replace the acetate or water ligands. The choice of ligand is crucial as it influences the stability, structure, and properties (e.g., luminescence, magnetism) of the resulting complex. mdpi.com

A significant area of research involves the use of lanthanide acetate hydrates to synthesize multinuclear complexes where acetate anions act as bridges between two or more lanthanide ions. stanfordmaterials.comakjournals.comakjournals.com These reactions are typically achieved by reacting the lanthanide acetate hydrate with another organic ligand in a suitable solvent. stanfordmaterials.com For example, studies have shown that reacting various lanthanide acetate hydrates with a tripodal oxygen ligand results in the formation of homodinuclear complexes. stanfordmaterials.comakjournals.comakjournals.com In these structures, the acetate groups bridge the two metal centers in different coordination modes, such as μ₂:η¹:η¹ and μ₂:η¹:η². stanfordmaterials.comakjournals.com Although these specific studies did not include thulium, the methodology is broadly applicable across the lanthanide series, indicating that this compound is a suitable starting material for analogous acetate-bridged thulium complexes.

The acetate ligands in Thulium(III) acetate can be readily exchanged for other carboxylates through reaction with the corresponding carboxylic acid. This ligand exchange reaction is a common method for derivatization. A clear example of this is the reaction of Thulium(III) acetate with trifluoroacetic acid, which yields thulium trifluoroacetate (B77799) and acetic acid. chemrxiv.org

Reaction Equation: Tm(CH₃COO)₃ + 3 CF₃COOH → Tm(CF₃COO)₃ + 3 CH₃COOH chemrxiv.org

This type of reaction allows for the synthesis of a variety of thulium carboxylate derivatives, which may possess different solubilities, volatilities, and thermal stabilities compared to the parent acetate, making them useful for specific applications in materials synthesis. The conversion of carboxylic acids into other functional groups is a fundamental strategy in chemical synthesis. acs.org

Advanced Applications in Materials Science and Catalysis Research Utilizing Thulium Iii Acetate Hydrate

Catalytic Systems and Organic Transformations

While often serving as a precursor, thulium(III) acetate (B1210297) hydrate (B1144303) and its derivatives exhibit notable catalytic activity, contributing to the advancement of selective organic reactions and the development of robust rare earth-based catalytic systems.

Thulium(III) Acetate as a Catalyst in Selective Organic Reactions

Thulium(III) acetate is recognized for its role as a catalyst in facilitating various organic transformations with high efficiency and selectivity. ontosight.ai It has been identified as a catalyst for fundamental organic synthesis reactions, including the formation of esters and amides. ontosight.ai For example, it can be employed to facilitate the esterification reaction between an alcohol and a carboxylic acid. ontosight.ai

In more complex catalytic structures derived from thulium precursors, the thulium ion acts as a key active site. Research into metal-organic frameworks (MOFs) has demonstrated that Thulium(III) ions can form the Lewis acid sites necessary for heterogeneous catalysis. A nanoporous Thulium(III)–organic framework, for instance, has shown high catalytic performance in the cycloaddition reaction of carbon dioxide (CO₂) with various epoxides to produce cyclic carbonates. acs.org This process is significant for CO₂ fixation into valuable chemical compounds. acs.org The catalyst, containing Tm(III) ions as Lewis acid sites, operates efficiently under mild, solvent-free conditions and can be reused without a significant loss of activity. acs.org

Incorporation into Rare Earth Element-Based Catalytic Systems

Thulium(III) acetate hydrate is a versatile and soluble precursor for integrating thulium into more complex rare earth element-based catalytic systems. ontosight.aistanfordmaterials.com The resulting thulium-containing catalysts are valuable in demanding industrial processes. General thulium-based catalysts are noted for their role in hydrocracking and hydrotreating operations within the chemical and refining industries. sfa-oxford.com

Often, the acetate is converted to thulium(III) oxide (Tm₂O₃), a more thermally and chemically stable compound, for use in harsh catalytic environments. stanfordmaterials.com Thulium oxide serves as an effective catalyst in petrochemical processes and organic synthesis, valued for its stability at high temperatures and pressures. stanfordmaterials.com The use of this compound as the starting material provides a reliable method for creating finely dispersed thulium oxide particles, which is crucial for maximizing the active surface area of the catalyst.

Optical and Luminescent Materials Research

The most prominent applications of this compound are in the field of materials science, specifically in the creation of materials with tailored optical and luminescent properties. The Tm³⁺ ion possesses a unique ladder-like electronic energy level structure that enables distinctive light emission and amplification characteristics.

Fabrication of Thulium-Doped Materials for Fiber Amplifiers

Thulium(III) acetate is a critical dopant for silica-based optical fibers used in thulium-doped fiber amplifiers (TDFAs). scientificlabs.ietcichemicals.comthermofisher.com TDFAs are essential components in modern telecommunications, operating in the S-band (1460-1530 nm) and the 2 µm wavelength region, which are beyond the range of conventional erbium-doped fiber amplifiers (EDFAs). stanfordmaterials.com

The fabrication process often involves a solution-doping technique within the Modified Chemical Vapor Deposition (MCVD) method, where thulium(III) acetate's solubility is advantageous. ontosight.ai This process allows for the precise incorporation of Tm³⁺ ions into the silica (B1680970) glass matrix of the fiber core. The concentration and distribution of these ions are critical for achieving efficient amplification. TDFAs are of particular interest for their broad gain bandwidth, spanning from approximately 1750 to 2050 nm, offering the potential to significantly expand fiber optic network capacity.

| Amplifier Characteristic | Research Finding | Source |

| Operating Wavelength | TDFAs are of interest for applications beyond the L-band, with a wide gain window from ~1750 to ~2050 nm. | |

| Gain Performance | A TDFA model pumped at 1558 nm demonstrated a maximum gain of up to 34.4 dB with a 2 W pump power. aemree.com | aemree.com |

| Host Material | For efficient S-band amplification, low-phonon-energy host glasses like fluoride (B91410) or tellurite (B1196480) fibers are necessary, as silica glass can quench the desired emission through multiphonon relaxation. stanfordmaterials.com | stanfordmaterials.com |

| Short-Wavelength Gain | Germanium co-doping in thulium-doped fibers can blue-shift the absorption/emission cross-section, improving gain at shorter wavelengths below 1650 nm. |

Research on Upconversion Nanoparticles for Spectroscopic and Microscopic Imaging

This compound is a widely used precursor for the synthesis of lanthanide-doped upconversion nanoparticles (UCNPs). ontosight.aiwikipedia.orgresearchgate.net These nanomaterials can absorb low-energy near-infrared (NIR) light and convert it into higher-energy visible or ultraviolet light, a property that makes them exceptional probes for bioimaging. ontosight.ai The use of NIR excitation light is highly advantageous for deep tissue imaging as it falls within the "biological transparency window" where light absorption and scattering by tissue are minimized. ontosight.aithermofisher.com

The synthesis of these nanoparticles, such as NaYF₄:Tm³⁺, often involves the thermal decomposition of lanthanide acetate precursors, including this compound, in a high-boiling point solvent with other reagents. ontosight.aichemicalbook.com The Tm³⁺ ion can be directly excited by NIR-II wavelengths (1000–1400 nm) without needing a sensitizer (B1316253) ion, which is significant for deep tissue imaging applications. ontosight.aithermofisher.com

| Nanoparticle System | Excitation Wavelength (nm) | Key Emission Wavelength (nm) | Research Finding | Source |

| NaYF₄:Tm³⁺ | 1150 | 475 (Blue) | The 475 nm emission under 1150 nm excitation was found to be nearly 100 times stronger than with 1064 nm excitation. thermofisher.comsigmaaldrich.com | thermofisher.comsigmaaldrich.com |

| NaYF₄:Yb/Tm@NaYF₄ | 980 | 800 (NIR) | Core-shell structure designed to enhance 800 nm emission for biosensing and imaging. chemicalbook.com | chemicalbook.com |

| NaGdF₄:Yb/Tm@NaGdF₄:Tb@NaYF₄ | NIR | 546 (Green) | Multi-shell design to create long-lived luminescence for time-gated imaging, eliminating background autofluorescence. researchgate.net | researchgate.net |

Researchers have successfully used these Tm³⁺-doped UCNPs for high-resolution microscopic imaging of cancer cells. thermofisher.comsigmaaldrich.com For instance, HeLa cells labeled with hydrophilic UCNPs were effectively imaged using a 1150 nm laser, which excited a bright blue luminescence at 475 nm from the nanoparticles. thermofisher.comsigmaaldrich.com

Optimization of Luminescence Properties in Thulium-Containing Systems

A significant area of research is the optimization of the luminescent output from thulium-containing materials. The efficiency of the upconversion process can be hindered by luminescence quenching, where the excited energy is lost through non-radiative pathways.

One of the most effective strategies to mitigate quenching is the creation of core-shell nanostructures. ontosight.aisigmaaldrich.com In this approach, a luminescent core containing the Tm³⁺ ions (e.g., NaYF₄:Tm³⁺) is coated with an inert shell of a similar lattice material (e.g., NaYF₄). ontosight.aisigmaaldrich.com This shell passivates the surface of the core, preventing energy loss to surface defects and quenchers. Studies have shown that coating a NaYF₄:Tm³⁺ core with an inert NaYF₄ shell can lead to a tenfold increase in emission intensity. thermofisher.comsigmaaldrich.com

Another key optimization parameter is the doping concentration of the activator ion (Tm³⁺). The concentration of Tm³⁺ significantly influences the cross-relaxation processes between adjacent ions, which can either enhance or quench the desired emission. chemicalbook.com Research on NaYF₄:Yb/Tm nanoparticles showed that systematically varying the Tm³⁺ concentration allowed for the tuning of the luminescence lifetime at 800 nm. chemicalbook.com By carefully adjusting the Tm³⁺ concentration and adding an energy migration shell, researchers were able to achieve a 259% longer NIR lifetime while maintaining a strong emission intensity, which is ideal for advanced time-gated imaging techniques. chemicalbook.com

Electronic and Advanced Ceramic Material Investigations

This compound serves as a critical precursor and doping agent in the research and development of advanced electronic and ceramic materials. pubcompare.aiamericanelements.com Its utility stems from its ability to decompose into thulium oxide upon heating and its capacity to introduce thulium ions (Tm³⁺) into various host materials, thereby modifying their properties. americanelements.comstanfordmaterials.com This rare earth compound is particularly noted for its applications in fabricating specialized optical components, high-performance electromagnetic materials, and structural ceramics. pubcompare.ai

Exploration in Semiconductor Material Synthesis

This compound is a key compound in the synthesis of thulium-containing semiconductor materials. It acts as a soluble precursor, particularly in solution-based deposition techniques like sol-gel processing and spin coating, which allow for the creation of uniform, thulium-containing thin films. stanfordmaterials.com Upon thermal decomposition, often at temperatures above 200°C, it forms thulium oxide (Tm₂O₃), a material with applications in electronics. stanfordmaterials.com

Recent research has focused on the effects of doping existing semiconductors with thulium to alter their electronic and optical properties. A study utilizing density functional theory (DFT) investigated the impact of thulium doping on zinc oxide (ZnO), a well-known semiconductor material. researchgate.net The introduction of thulium into the ZnO crystal structure was found to induce significant changes in the material's electronic band structure and magnetic properties. researchgate.net

Key findings from the theoretical investigation of thulium-doped ZnO are summarized below:

| Property | Pristine ZnO | Thulium-Doped ZnO |

| Band Gap | ~1.36 eV | ~1.6 eV |

| Spin Polarization | Zero | Considerable spin polarization |

| Magnetic Behavior | Non-magnetic | Ferromagnetic |

| Impurity Levels | None | 4f orbitals of thulium introduced in the band gap |

| Data from a study on the effects of Thulium doping on ZnO properties. researchgate.net |

These modifications, particularly the introduction of new energy levels within the band gap and the induction of ferromagnetic behavior, suggest the potential for developing novel semiconductor devices with tailored electronic and spintronic functionalities. researchgate.net

Doping Applications for Enhancing Ceramic Material Properties

This compound is widely used as a dopant to enhance the properties of advanced ceramic materials. stanfordmaterials.comfuncmater.com Its role as a dopant is crucial in modifying thermal stability, coloration, and, most significantly, the luminescent properties of specialty glasses and ceramics. stanfordmaterials.com The compound's moderate solubility in water facilitates its use in solution-based synthesis techniques, ensuring a uniform distribution of thulium ions within the ceramic host matrix. americanelements.comstanfordmaterials.com

One of the primary applications is in the fabrication of phosphors for display technologies and lighting systems. stanfordmaterials.com Thulium ions, when incorporated into a ceramic host, exhibit remarkable luminescent properties, making them valuable for creating materials that can emit light at specific wavelengths. pubcompare.ai

A significant area of research involves the doping of silica-based materials for optical fibers. Thulium acetate is an important dopant for silica-based fiber amplifiers, which are critical components in optical telecommunications. funcmater.comchemicalbook.com Research has shown that co-doping silica preforms with alumina (B75360) can help create a more homogeneous distribution of thulium ions, preventing clustering and ion-ion interactions that can lead to unwanted spectroscopic characteristics. thescipub.com

The table below details the application of thulium doping in various ceramic host materials and the resulting enhancements:

| Ceramic Host Material | Dopant Source | Application | Enhanced Properties |

| Zinc Oxide (ZnO) | Thulium | Semiconductors, Spintronics | Increased band gap, induced ferromagnetism. researchgate.net |

| Silica (SiO₂) based fibers | This compound | Fiber amplifiers | Optical amplification. funcmater.com |

| Alumina (Al₂O₃) nanoparticles | Thulium | Doped silica fibers | Prevents ion clustering, ensures homogeneous particle distribution. thescipub.com |

| Tantalum Oxide (Ta₂O₅) films | Thulium Oxide (from acetate precursor) | Light-emitting devices | Photoluminescence around 800 nm. scirp.org |

| Yttrium Aluminium Garnet (YAG) | Thulium | Solid-state lasers | High quantum efficiency, emission at ~2013 nm. crytur.com |

| Yttrium Aluminium Oxide (YAP) | Thulium | Solid-state lasers | Broader absorption peak, tunable emission from 1870 nm to 2030 nm. crytur.com |

Furthermore, thulium-doped crystals, a class of advanced ceramics, are integral to solid-state laser systems. For instance, Thulium-doped Yttrium Aluminium Garnet (Tm:YAG) is used in medical and atmospheric sensing applications due to its operating wavelength of around 2013 nm. crytur.com Similarly, Thulium-doped Yttrium Aluminium Oxide (Tm:YAP) is an attractive laser host material because of its natural birefringence and good thermal and mechanical properties. crytur.com The use of thulium as a dopant in these crystals leads to highly efficient lasers with specific infrared emission wavelengths. crytur.com

Theoretical and Computational Investigations of Thulium Iii Acetate Hydrate

Quantum Chemical Modeling of Thulium Complexes

Quantum chemical modeling provides a foundational framework for understanding the intricacies of thulium complexes. These methods are pivotal in elucidating the electronic structure, which governs the chemical bonding, reactivity, and spectroscopic properties of these compounds.

Semiempirical methods, while less computationally demanding than ab initio techniques, can be effectively applied to lanthanide complexes by using specifically developed parameters. For thulium and other lanthanides, these parameters are crucial for approximating the complex electron correlation effects of the f-orbitals. The development and application of such parameters allow for the efficient calculation of properties for large molecular systems, including hydrated complexes in various environments.

Electronic structure theory is instrumental in mapping the potential energy surfaces for chemical reactions involving thulium complexes. These calculations can predict the most likely pathways for ligand exchange, dissociation, or other reactions by identifying transition states and calculating activation energies. For thulium(III) acetate (B1210297) hydrate (B1144303), this can include modeling the displacement of water molecules by other ligands or the dynamics of acetate binding. Computational studies on related lanthanide complexes have successfully used these methods to understand their electronic structure and redox properties. uni-stuttgart.de

Molecular Dynamics Simulations of Thulium(III) Acetate Systems

Simulations of systems containing lanthanide:acetate complexes have been utilized to understand their behavior in solution. nih.gov For thulium(III) acetate hydrate, an MD simulation would typically involve the thulium ion, acetate ligands, and a significant number of water molecules to represent an aqueous environment. The simulation would track the trajectories of all particles, providing insights into:

The stability of the hydration sphere around the thulium ion.

The binding modes of the acetate ligands (e.g., monodentate vs. bidentate).

The exchange rates of water molecules between the first coordination sphere and the bulk solvent.

The generation of anhydrous lanthanide acetate complexes is noted to be a significant challenge, implying that the hydrated forms are particularly stable. uni-stuttgart.de MD simulations can quantify the energetic favorability of these hydrated structures.

Predictive Studies of Coordination Geometries and Bonding Characteristics

Computational methods are highly effective in predicting the coordination geometries and bonding characteristics of lanthanide complexes. For thulium(III) acetate, these predictions are informed by trends observed across the lanthanide series. As a "heavy" lanthanide, thulium's smaller ionic radius influences its coordination number and bond lengths compared to lighter lanthanides.

Spectroscopic and structural studies of lanthanide acetate complexes in solution suggest a change in the coordination mode of the acetate ligand across the series. For the heavier lanthanides like thulium, a bidentate bonding of the acetate is more likely, which is a structural shift that can be attributed to the lanthanide contraction and the resulting expulsion of water molecules from the coordination sphere.

Predictive calculations based on solid-state data for related heavy lanthanide acetates (holmium and erbium) suggest that the Tm-O bond distances in thulium(III) acetate would be approximately 2.4 Å. The bond angles involving the carboxylate group are also expected to be similar to those of other heavy lanthanides.

Below is a data table with predicted coordination bond characteristics for Thulium(III) Acetate, based on trends from related heavy lanthanide complexes.

| Parameter | Predicted Value for Thulium(III) Acetate |

| Tm-O Bond Distance | ~ 2.4 Å |

| Acetate Coordination Mode | Bidentate |

| Oxygen Bond Angle (O-C-O) | ~ 96.7° - 97.1° |

| Carbon Bond Angle (R-C-O) | ~ 110.7° - 111.8° |

These predictive studies, grounded in quantum chemistry and molecular dynamics, are invaluable for designing new thulium-based materials and for interpreting experimental data.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Synthetic Strategies for Enhanced Material Performance

The advancement of functional materials derived from thulium(III) acetate (B1210297) hydrate (B1144303) is intrinsically linked to the development of innovative synthetic strategies. While traditional synthesis methods have been effective, the next generation of materials will require more precise control over structure, morphology, and purity to achieve enhanced performance characteristics. Future research will likely move beyond conventional batch reactions to explore more sophisticated synthetic routes.

Advanced synthetic methodologies such as sol-gel processes, hydrothermal/solvothermal methods, and microwave-assisted synthesis are anticipated to play a crucial role. These techniques offer pathways to materials with tailored properties. For example, reacting thulium(III) acetate with other metal acetylacetonates, like iron acetylacetonate (B107027), can produce complex oxides such as hexagonal TmFeO3. wikipedia.org The development of new synthetic approaches is a key area of modern chemical research, aiming to create intricate molecules and materials with novel functions. nih.govuchicago.edu The application of such advanced strategies to thulium(III) acetate hydrate could lead to the creation of materials with superior luminescent, magnetic, or catalytic properties.

A key focus will be on methods that allow for the synthesis of materials with controlled dimensionality, from nanoparticles to thin films and single crystals. The ability to fine-tune these physical attributes is critical for optimizing performance in specific applications.

Investigation of this compound in Novel Nanoscale Systems

The unique properties of lanthanide-based nanomaterials have opened up new frontiers in various technological fields. uow.edu.auuow.edu.au this compound is a promising precursor for the synthesis of thulium-containing nanoscale systems, such as nanocrystals and nanoparticles. sigmaaldrich.com Research in this area is expected to focus on leveraging the acetate hydrate to produce nanoparticles with well-defined sizes and morphologies, which are critical for their performance.

One of the key areas of investigation will be the use of this compound in the synthesis of core-shell nanocrystals. sigmaaldrich.com This involves creating a nanoparticle with a core of one material and a shell of another, which can lead to enhanced optical and magnetic properties. Furthermore, thulium oxide nanoparticles, which can be synthesized from precursors like this compound, have shown potential as radioenhancers in medical applications. uow.edu.aunih.gov The morphology of thulium oxide powders is influenced by the synthesis parameters, indicating that careful control of the process can lead to tailored nanomaterials. researchgate.net

Future studies will likely explore the synthesis of zerovalent thulium nanoparticles from thulium compounds, which have been shown to be highly reactive and useful as starting materials for other thulium-based materials. d-nb.info The investigation of this compound as a precursor in these nanoscale systems represents a significant and promising direction for future research.

Synergistic Integration of Advanced Computational Modeling with Experimental Research

The integration of computational modeling with experimental research offers a powerful paradigm for accelerating the discovery and optimization of new materials. nih.govnih.gov In the context of this compound, computational chemistry can provide invaluable insights into its properties and reaction mechanisms, thereby guiding experimental efforts.

Semiempirical quantum chemical methods, such as those using Sparkle/RM1, Sparkle/PM7, Sparkle/PM6, and Sparkle/AM1 parameters, have been developed for modeling lanthanide complexes, including those of thulium. sparkle.pro.br These computational tools can be used to predict the electronic structure, bonding, and spectroscopic properties of this compound and its derivatives. This predictive capability can help researchers to screen potential synthetic targets and to understand the structure-property relationships that govern material performance.

By combining computational predictions with experimental validation, researchers can adopt a more rational design approach. For instance, modeling can be used to simulate the formation of thulium-based nanomaterials from this compound, providing insights into the factors that control particle size and morphology. This synergistic approach is expected to significantly reduce the time and resources required for the development of new functional materials.

Table 1: Computational Chemistry Methods for Lanthanide Complexes

| Method | Application |

| Sparkle/RM1 | Semiempirical quantum chemical calculation of lanthanide complexes. sparkle.pro.br |

| Sparkle/PM7 | Modeling of lanthanide complexes and materials. sparkle.pro.br |

| Sparkle/PM6 | Modeling of all lanthanide trications from La(III) to Lu(III). sparkle.pro.br |

| Sparkle/AM1 | Modeling of thulium(III) complexes. sparkle.pro.br |

Interdisciplinary Research at the Interface of Lanthanide Chemistry and Functional Materials Science

The remarkable optical and magnetic properties of lanthanides have established them as key elements in the development of high-technology materials. tandfonline.comusc.edu The field of lanthanide chemistry is inherently interdisciplinary, bridging coordination chemistry with materials science, physics, and biology. rsc.orgrsc.org this compound, as a source of the thulium ion, is well-positioned to be at the center of this interdisciplinary research.

Future research will likely see the integration of this compound into a wide array of functional materials. In optics, it can serve as a precursor for phosphors and dopants in optical fibers and lasers. thermofisher.com In magnetism, it can be used to create novel magnetic materials. The field of functional materials is vast and includes applications in lighting, telecommunications, and bio-sciences. rsc.org

The synthesis of complex thulium compounds, such as those with thiolate ligands, demonstrates the versatility of thulium in forming diverse coordination environments, which can lead to materials with unique near-infrared (NIR) emission properties. acs.org The continued exploration of this compound in these interdisciplinary contexts will undoubtedly lead to the discovery of new materials with groundbreaking applications. The study of lanthanide-containing functional materials is a rich and expanding area of research, with significant potential for future discoveries. arizona.edu

Q & A

Q. What are the standard synthesis protocols for preparing β-NaLuF₄ nanocrystals doped with Thulium(III) acetate hydrate?

The synthesis involves a coprecipitation method using this compound (99.9%) as a precursor. A typical protocol combines Tm(CH₃CO₂)₃·xH₂O with Lu, Gd, or Y acetates in a mixture of oleic acid (OA) and 1-octadecene (ODE). After heating to 150°C under vacuum, NH₄F and NaOH in methanol are added, followed by thermal treatment at 300°C under nitrogen. The nanocrystals are purified via ethanol precipitation and stored in cyclohexane .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Use a dust mask (JIS T 8151), chemical-resistant gloves (JIS T 8116), and protective eyewear (JIS T 8147). Avoid inhalation, skin contact, and contamination of food/drink. Store in sealed containers away from oxidizing agents and incompatible materials like organic absorbents. Follow GHS hazard guidelines (H315-H319-H335) for skin, eye, and respiratory protection .

Q. Which characterization techniques are essential for analyzing this compound-derived nanomaterials?

Key techniques include:

- XRD : To confirm crystal phase (e.g., hexagonal β-NaLuF₄ structure).

- TEM/HRTEM : For size, morphology, and shell/core analysis.

- Luminescence spectroscopy : To assess upconversion efficiency and energy transfer mechanisms.

- ICP-MS : For quantifying Tm³⁺ doping levels .

Advanced Research Questions

Q. How can spectral discrepancies in upconversion luminescence be resolved when using this compound?

Contradictions in emission intensity or wavelength often arise from inhomogeneous doping or competing energy transfer pathways. Optimize Tm³⁺ concentrations (e.g., 0.5–15 mol%) and use inert shell layers (e.g., NaLuF₄) to suppress surface quenching. Mechanistic studies combining lifetime decay analysis and Stark splitting measurements can isolate contributions from cross-relaxation or multiphonon processes .

Q. What strategies improve the colloidal stability of Tm³⁺-doped nanoparticles synthesized from this compound?

Surface functionalization with amphiphilic polymers (e.g., Pluronic F127) or silica coating (via TEOS hydrolysis) enhances stability in aqueous media. Ligand exchange with citric acid or poly-L-lysine improves biocompatibility for biomedical applications .

Q. How does precursor injection rate influence shell growth in core-shell nanocrystals incorporating this compound?

Slower injection rates (e.g., 0.1 mL/min) promote uniform shell deposition by minimizing Ostwald ripening. For anisotropic growth, rapid injection under kinetic control creates facet-selective deposition. Monitor using in-situ XRD or TEM to correlate rate with shell thickness and crystallinity .

Q. What mechanistic insights explain the role of Tm³⁺ in near-infrared-activatable gene-editing nanoparticles?

Tm³⁺ acts as an activator ion, enabling blue-to-UV emission via energy migration from Yb³⁺ sensitizers. This UV light triggers photocleavage of caged nucleic acids or proteins. Optimize Tm/Yb/Y molar ratios (e.g., 0.015:0.9:2.1 mmol) to balance absorption cross-section and emission efficiency .

Q. How can thermal degradation of this compound during synthesis be mitigated?

Use low-temperature reflux (≤150°C) in degassed ODE/OA mixtures to prevent acetate ligand decomposition. Alternatively, replace acetate with thermally stable precursors (e.g., trifluoroacetates) for high-temperature reactions (>300°C) .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistent reports on Tm³⁺ doping limits in upconversion nanomaterials?

Discrepancies often stem from variations in precursor purity or reaction atmosphere (e.g., oxygen sensitivity). Replicate experiments using traceable 99.9% Tm(CH₃CO₂)₃·xH₂O (Sigma-Aldrich) and strictly controlled inert conditions. Cross-validate with independent techniques like EDX and luminescence quantum yield measurements .

Q. What methodologies validate the hydration state of this compound in synthetic protocols?

Thermogravimetric analysis (TGA) under nitrogen quantifies water content (xH₂O). Pair with FTIR to identify acetate ligand vibrations (e.g., ν(COO⁻) at ~1540 cm⁻¹) and ensure consistent precursor stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.